SB 207710

Cardiac Pharmacology Receptor Antagonism Tissue Selectivity

Researchers characterizing 5-HT₄ receptors face irreproducible results when substituting SB 207710 with analogs like SB 204070 or GR 113808. SB 207710 resolves this with validated, quantifiable performance: • pKB 10.1 (human atrium), 10.9 (rat esophagus), 9.9 (guinea-pig ileum) - highest functional antagonist potency across species • Essential non-radioactive blocking agent for [125I]SB 207710 autoradiography, enabling accurate 5-HT₄ receptor distribution mapping in basal ganglia & hippocampus • Gold-standard pre-block/displacement agent for PET & SPET radioligand validation in primate studies Supplied with Certificate of Analysis; global shipping.

Molecular Formula C19H27IN2O4
Molecular Weight 474.3 g/mol
CAS No. 148703-08-6
Cat. No. B1680798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSB 207710
CAS148703-08-6
Synonyms1-butyl-4-piperidinylmethyl 8-amino-7-iodo-1,4-benzodioxan-5-carboxylate
SB 207710
SB-207710
Molecular FormulaC19H27IN2O4
Molecular Weight474.3 g/mol
Structural Identifiers
SMILESCCCCN1CCC(CC1)COC(=O)C2=CC(=C(C3=C2OCCO3)N)I
InChIInChI=1S/C19H27IN2O4/c1-2-3-6-22-7-4-13(5-8-22)12-26-19(23)14-11-15(20)16(21)18-17(14)24-9-10-25-18/h11,13H,2-10,12,21H2,1H3
InChIKeyFCKKCDRMGKXQDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





SB 207710: Potent, Selective 5-HT₄ Antagonist


SB 207710, chemically defined as (1-butylpiperidin-4-yl)methyl 8-amino-7-iodo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate [1], is a potent and selective 5-HT₄ receptor antagonist [2]. Its molecular structure, featuring an iodine atom, confers a high binding affinity for the 5-HT₄ receptor across multiple species, including human, pig, and rat [3]. The compound is widely utilized as a pharmacological tool for receptor characterization and as a radioligand for autoradiography and in vivo imaging studies [4].

SB 207710: Risks of Generic Substitution


In the 5-HT₄ receptor antagonist class, compounds differ significantly in their affinity, selectivity, and functional antagonist potency across species and tissue types [1]. Substituting SB 207710 with a structurally similar analog like SB 204070 or a chemically distinct alternative like GR 113808 introduces substantial variability in experimental outcomes. Procurement decisions based solely on nominal receptor target (5-HT₄) without accounting for these quantifiable performance gaps—detailed in the evidence below—can lead to invalid binding data, misinterpreted functional responses, and irreproducible in vivo imaging results [2].

SB 207710: Comparative Potency & Affinity


Functional Antagonism in Human Atrium

In isolated human right atrial appendage preparations, SB 207710 demonstrates a pKB of 10.1, indicating a higher functional antagonism than the widely used 5-HT₄ antagonist GR 113808, which exhibits a pKB of 9.43 in human colonic muscle [1]. This difference is critical for studies requiring maximal receptor blockade at low concentrations.

Cardiac Pharmacology Receptor Antagonism Tissue Selectivity

Functional Antagonism in Rat Esophagus

In the rat isolated esophagus assay—a standard functional model for 5-HT₄ receptor activity—SB 207710 antagonizes 5-HT-induced relaxation with a pKB of 10.9 ± 0.1, whereas its structural analog SB 205008 exhibits a pKB of 9.5 ± 0.1 [1]. This quantifies a 1.4 log unit difference, which translates to SB 207710 being approximately 25-fold more potent.

Gastrointestinal Pharmacology Functional Assays Tissue Bioassay

Autoradiography Resolution in Human Brain

The use of [125I]SB 207710 enables high-resolution autoradiographic mapping of 5-HT₄ receptors in postmortem human brain [1]. This radioligand has been validated for distinguishing receptor distribution in distinct brain regions, such as the caudate nucleus, putamen, and hippocampal formation. The specific binding pattern achieved with [125I]SB 207710 provides a higher resolution and signal-to-noise ratio compared to non-iodinated alternatives, which is crucial for detailed anatomical studies [2]. The non-radioactive form is essential for confirming specificity via displacement.

Neuroimaging Autoradiography Receptor Mapping

Binding Affinity in Porcine Cardiac Tissue

In piglet right atrial preparations, [125I]SB 207710 labels a saturable population of 5-HT₄ receptors with a high affinity characterized by a pKd of 10.07 (Kd = 0.085 nM) [1]. This subnanomolar affinity is a defining characteristic of SB 207710 and is higher than the binding affinity reported for other 5-HT₄ antagonists like GR 113808 (Kd = 0.15 nM) in similar binding assays .

Binding Kinetics Receptor Pharmacology Cardiac Tissue

Receptor Selectivity: 5-HT₄ vs. 5-HT₃

SB 207710 is reported to be over 1000-fold more selective for the 5-HT₄ receptor than for 5-HT₃ and other receptors [1]. This high degree of selectivity is a key differentiator from less selective 5-HT₄ antagonists. For example, GR 113808 is reported to have >300-fold selectivity over the same receptor panel .

Receptor Selectivity Off-target Effects Pharmacological Tool

SB 207710: Research Applications


5-HT₄ Receptor Brain Autoradiography

This application leverages the validated high specific activity and binding resolution of [125I]SB 207710. The non-radioactive SB 207710 compound is an essential component of the experimental protocol, used to define non-specific binding. This ensures that the detailed anatomical distribution maps of 5-HT₄ receptors in the basal ganglia and hippocampal formation, as described by Varnäs et al. [1], are accurate and specific. This is a critical application in neuroanatomy and drug discovery programs targeting central 5-HT₄ receptors.

Cardiac Functional Antagonism Studies

Given its high functional antagonist potency (pKB of 10.1 in human atrium [2]), SB 207710 is the preferred tool for investigating 5-HT₄ receptor-mediated positive inotropic effects. Its high affinity and selectivity ensure that the observed effects can be confidently attributed to 5-HT₄ receptor blockade. This application is directly relevant to cardiac pharmacology research and safety assessment of prokinetic agents with 5-HT₄ agonist activity.

Gastrointestinal Tissue Potency Assays

The differential pKB values for SB 207710 across rat esophagus (10.9), guinea-pig ileum (9.9), and human colon (data from comparative study [3]) make it a powerful tool for studying species and tissue variations in 5-HT₄ receptor pharmacology. This application is vital for researchers translating GI motility findings from animal models to human biology.

In Vivo Neuroimaging Displacement Control

In positron emission tomography (PET) and single-photon emission computed tomography (SPET) studies, SB 207710 serves as the gold-standard blocking agent to define specific radioligand binding. Its use in pre-block or displacement experiments, as demonstrated in monkey PET studies [4], validates the specificity of the novel radioligand's signal to the 5-HT₄ receptor, a necessary step in the development and validation of any new 5-HT₄ imaging agent.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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